molecular formula C7H7ClN2OS B1653723 5-(Thiophen-2-yl)-1,2-oxazol-3-amine hydrochloride CAS No. 1909348-61-3

5-(Thiophen-2-yl)-1,2-oxazol-3-amine hydrochloride

Cat. No. B1653723
M. Wt: 202.66
InChI Key: NUMCMFIEIOFYFM-UHFFFAOYSA-N
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Description

The compound “5-(Thiophen-2-yl)-1,2-oxazol-3-amine hydrochloride” is likely to be a salt formed from the reaction of 5-(Thiophen-2-yl)-1,2-oxazol-3-amine and hydrochloric acid . Thiophene is a five-membered ring with four carbon atoms and one sulfur atom . Oxazole is a five-membered ring containing two heteroatoms; one oxygen atom and one nitrogen atom .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through condensation reactions . For instance, thiophene derivatives can be synthesized by heterocyclization of various substrates .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the amine group could make the compound basic, and the aromatic rings could contribute to its stability .

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. Without specific data, it’s difficult to provide a detailed analysis .

Future Directions

The future research directions would depend on the potential applications of this compound. Given the presence of the thiophene and oxazole rings, this compound could be of interest in the development of pharmaceuticals or materials science .

properties

IUPAC Name

5-thiophen-2-yl-1,2-oxazol-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2OS.ClH/c8-7-4-5(10-9-7)6-2-1-3-11-6;/h1-4H,(H2,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUMCMFIEIOFYFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC(=NO2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Thiophen-2-yl)-1,2-oxazol-3-amine hydrochloride

CAS RN

1909348-61-3
Record name 3-Isoxazolamine, 5-(2-thienyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1909348-61-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(thiophen-2-yl)-1,2-oxazol-3-amine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Thiophen-2-yl)-1,2-oxazol-3-amine hydrochloride
Reactant of Route 2
5-(Thiophen-2-yl)-1,2-oxazol-3-amine hydrochloride
Reactant of Route 3
5-(Thiophen-2-yl)-1,2-oxazol-3-amine hydrochloride
Reactant of Route 4
5-(Thiophen-2-yl)-1,2-oxazol-3-amine hydrochloride
Reactant of Route 5
5-(Thiophen-2-yl)-1,2-oxazol-3-amine hydrochloride
Reactant of Route 6
5-(Thiophen-2-yl)-1,2-oxazol-3-amine hydrochloride

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